molecular formula C16H17NO3S2 B5131968 4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate

4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate

Cat. No.: B5131968
M. Wt: 335.4 g/mol
InChI Key: IPNCWEVNMHNNFS-UHFFFAOYSA-N
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Description

4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique naphtho-thiazole core, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate typically involves the reaction of naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield. Large-scale production often requires the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole core.

Uniqueness

What sets 4-(2-Methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)butane-2-sulfonate apart from these compounds is its unique naphtho-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)butane-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-11(22(18,19)20)9-10-17-12(2)21-15-8-7-13-5-3-4-6-14(13)16(15)17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCWEVNMHNNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCC(C)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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